

Cy3-PEG4-Alkyne: A Comprehensive Technical Guide for Advanced Fluorescence Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core properties and applications of **Cy3-PEG4-Alkyne**, a fluorescent probe integral to modern bio-orthogonal chemistry. Designed for precise labeling of biomolecules, this reagent is a cornerstone in a multitude of research and development applications, from cellular imaging to drug discovery.

Core Properties and Specifications

Cy3-PEG4-Alkyne is a derivative of the well-established Cyanine3 (Cy3) dye, featuring a tetraethylene glycol (PEG4) spacer and a terminal alkyne group. This structural design imparts favorable characteristics for biological applications, including enhanced water solubility and a reactive handle for "click" chemistry. The PEG4 linker minimizes steric hindrance and reduces non-specific binding, ensuring precise conjugation to azide-modified targets.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Cy3-PEG4-Alkyne**, providing a clear reference for experimental design and execution.



| Property | Value | Reference(s) |
|--------------------------------|--|--------------|
| Molecular Formula | C41H56ClN3O5 | [1][2][3] |
| Molecular Weight | 706.35 g/mol | [2] |
| Appearance | Red solid | [4] |
| Excitation Maximum (λex) | ~553-555 nm | _ |
| Emission Maximum (λem) | ~569-570 nm | - |
| Extinction Coefficient (ε) | 150,000 cm ⁻¹ M ⁻¹ | - |
| Fluorescence Quantum Yield (Φ) | 0.31 | |
| Solubility | Water, DMSO, DMF | _ |
| Storage Conditions | -20°C, desiccated, protect from light | - |

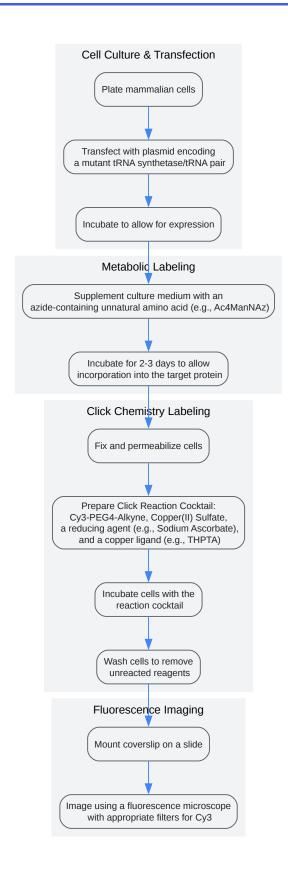
Bio-orthogonal Labeling via Click Chemistry

Cy3-PEG4-Alkyne is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This highly efficient and specific reaction enables the covalent ligation of the alkyne-functionalized dye to a biomolecule of interest that has been metabolically, enzymatically, or chemically modified to contain an azide group. The bio-orthogonal nature of this reaction ensures that the labeling occurs with high fidelity, even in the complex environment of a cell lysate or a living cell, without interfering with native biological processes.

Experimental Workflow: Labeling and Imaging of Intracellular Proteins

The following diagram illustrates a typical experimental workflow for the fluorescent labeling and subsequent imaging of a target protein within a mammalian cell using **Cy3-PEG4-Alkyne**. This process involves the introduction of an azide-bearing unnatural amino acid, followed by the CuAAC reaction and visualization.





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Workflow for intracellular protein labeling.



Experimental Protocols

The following are detailed methodologies for key experiments involving **Cy3-PEG4-Alkyne**.

Protocol 1: Labeling of Azide-Modified Proteins in a Cell Lysate

This protocol outlines the steps for labeling proteins that have been metabolically tagged with an azide-containing amino acid in a cell lysate.

Materials:

- Azide-modified protein lysate (1-5 mg/mL)
- Cy3-PEG4-Alkyne
- Phosphate-Buffered Saline (PBS), pH 7.4
- 100 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water
- 20 mM Copper(II) Sulfate (CuSO₄) in water
- 300 mM Sodium Ascorbate in water (freshly prepared)
- DMSO or water for dissolving the alkyne dye
- 1.5 mL microfuge tubes

Procedure:

- Prepare a 2.5 mM stock solution of Cy3-PEG4-Alkyne in either water or DMSO.
- In a 1.5 mL microfuge tube, combine the following in order:
 - 50 μL of the azide-modified protein lysate
 - 90 μL of PBS buffer
 - 20 μL of the 2.5 mM Cy3-PEG4-Alkyne stock solution



- · Vortex the mixture briefly.
- Add 10 μL of the 100 mM THPTA solution and vortex briefly.
- Add 10 μL of the 20 mM CuSO₄ solution and vortex briefly.
- To initiate the click reaction, add 10 μ L of the 300 mM sodium ascorbate solution. Vortex the tube immediately.
- Protect the reaction from light and incubate at room temperature for 30-60 minutes.
- The labeled proteins in the lysate are now ready for downstream analysis, such as gel electrophoresis or Western blotting.

Protocol 2: Fluorescent Labeling of Cell Surface Glycans

This protocol details the labeling of cell surface glycans that have been metabolically engineered to display azide groups.

Materials:

- Azide-labeled cells in suspension
- Cy3-PEG4-Alkyne
- Staining Buffer (e.g., PBS with 1% Bovine Serum Albumin)
- DMSO

Procedure:

- Prepare a stock solution of Cy3-PEG4-Alkyne in DMSO.
- Cell Preparation: Resuspend the azide-labeled cells in Staining Buffer to a concentration of 1 x 10⁶ cells/mL.



- Click Reaction: Add the **Cy3-PEG4-Alkyne** stock solution to the cell suspension. A final concentration of 10-50 μM is a good starting point, though the optimal concentration should be determined experimentally.
- Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.
- Washing: To remove unreacted dye, wash the cells three times with Staining Buffer.
 Centrifuge at 300 x g for 5 minutes between each wash.
- The cells are now fluorescently labeled and ready for analysis by flow cytometry or fluorescence microscopy.

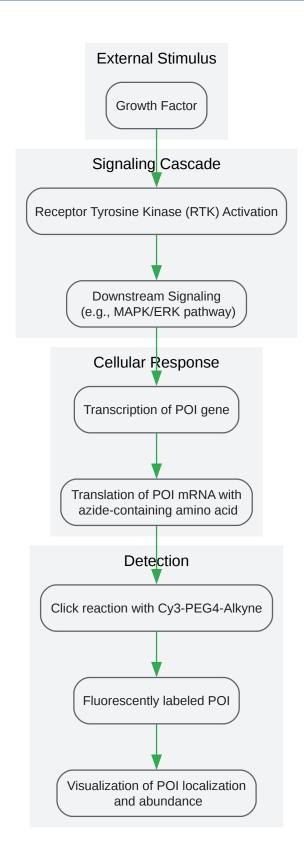
Signaling Pathways and Logical Relationships

The utility of **Cy3-PEG4-Alkyne** extends to the elucidation of complex biological pathways. For instance, it can be used to track the synthesis and localization of specific proteins in response to a signaling event.

Diagram: Tracking a Newly Synthesized Protein in a Signaling Cascade

The following diagram illustrates the logical relationship in an experiment designed to track a protein of interest (POI) that is newly synthesized in response to a growth factor signaling cascade.





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